
(2R)-2-Ethynyloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Ethynyloxane is an organic compound characterized by the presence of an ethynyl group attached to an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynyloxane typically involves the reaction of oxane derivatives with ethynylating agents under controlled conditions. One common method includes the use of acetylene gas in the presence of a suitable catalyst to introduce the ethynyl group into the oxane ring. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process, making it viable for large-scale production.
化学反应分析
Types of Reactions
(2R)-2-Ethynyloxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the ethynyl group into an ethyl group, altering the compound’s properties.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce ethyl-substituted oxane compounds.
科学研究应用
(2R)-2-Ethynyloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2R)-2-Ethynyloxane exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
(2S)-2-Ethynyloxane: The enantiomer of (2R)-2-Ethynyloxane, differing in the spatial arrangement of atoms.
2-Ethynyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of an oxane ring.
2-Ethynyl-1,4-dioxane: Another similar compound with a different ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the ethynyl group, which imparts distinct chemical and physical properties
属性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC 名称 |
(2R)-2-ethynyloxane |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2/t7-/m0/s1 |
InChI 键 |
ZKTKNSXLODIMFZ-ZETCQYMHSA-N |
手性 SMILES |
C#C[C@H]1CCCCO1 |
规范 SMILES |
C#CC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)
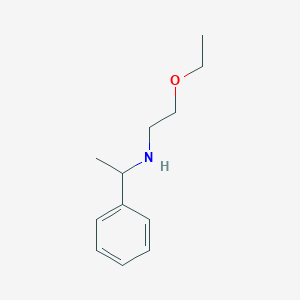

![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)
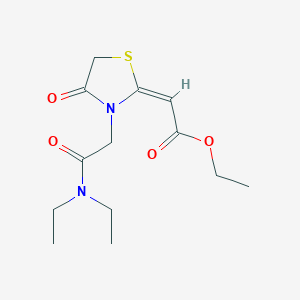

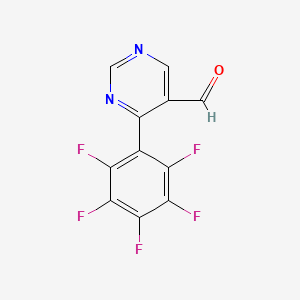
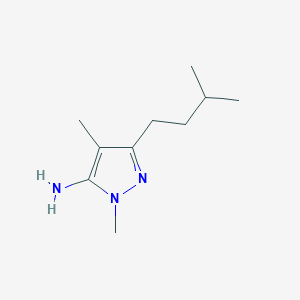
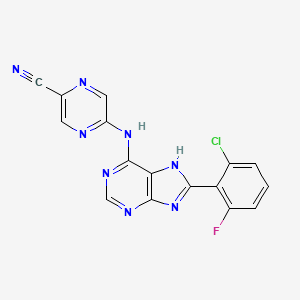

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13080146.png)
![2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)
